molecular formula C23H15N3O5S B12643026 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-

1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-

Cat. No.: B12643026
M. Wt: 445.4 g/mol
InChI Key: HCJVVFVIICAVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]- is a complex organic compound with a unique structure that combines multiple functional groups

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:

Common reagents include rhodium catalysts for condensation reactions and palladium for reduction reactions. Major products formed from these reactions include various substituted isoindole derivatives .

Mechanism of Action

The mechanism of action for 1H-Isoindole-1,3(2H)-dione derivatives involves binding to the ATP-binding site of protein kinase CK2, inhibiting its activity . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy.

Properties

Molecular Formula

C23H15N3O5S

Molecular Weight

445.4 g/mol

IUPAC Name

5-[5-[[2-imino-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C23H15N3O5S/c1-30-14-4-2-3-13(10-14)26-22(29)19(32-23(26)24)11-15-6-8-18(31-15)12-5-7-16-17(9-12)21(28)25-20(16)27/h2-11,24H,1H3,(H,25,27,28)

InChI Key

HCJVVFVIICAVRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N

Origin of Product

United States

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